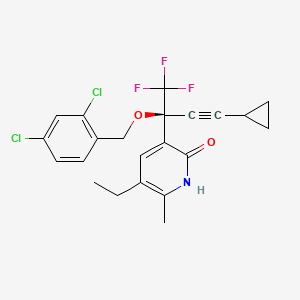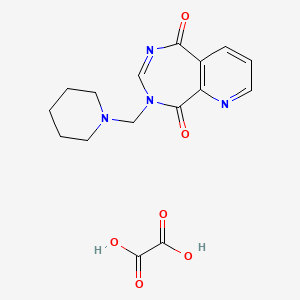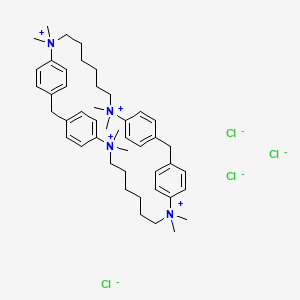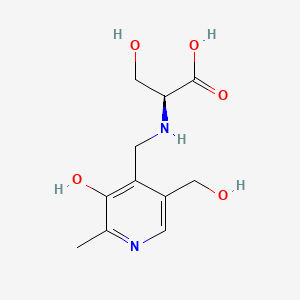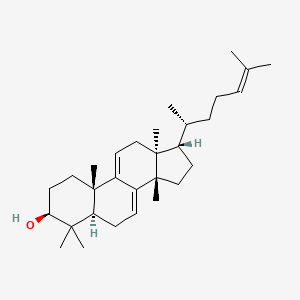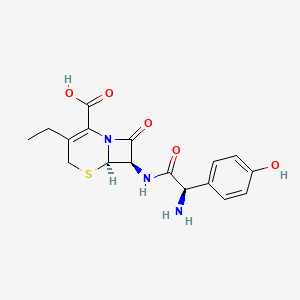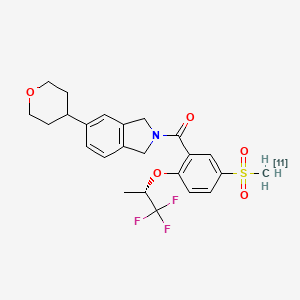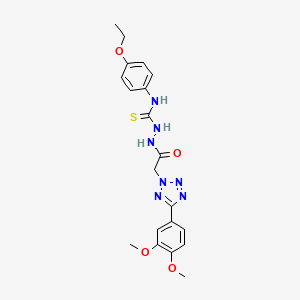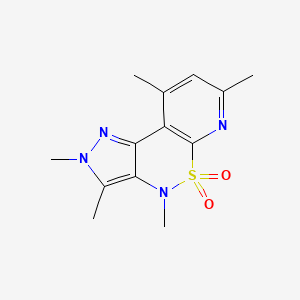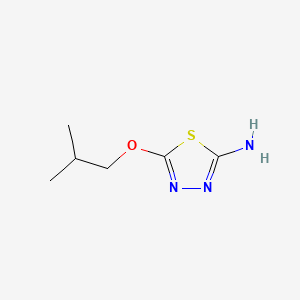
alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid p-chloroanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid p-chloroanilide is a synthetic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features an aziridine ring, a p-chlorobenzoyl group, and a propionic acid moiety, making it a subject of interest for researchers studying its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid p-chloroanilide typically involves multiple steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of ethylenimine with appropriate precursors under controlled conditions.
Introduction of the p-Chlorobenzoyl Group: This step involves the acylation of the intermediate compound with p-chlorobenzoyl chloride in the presence of a base such as pyridine.
Attachment of the Propionic Acid Moiety: The propionic acid group is introduced through esterification or amidation reactions, often using reagents like propionyl chloride.
Formation of the p-Chloroanilide: The final step involves the reaction of the intermediate with p-chloroaniline to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid p-chloroanilide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Pyridine, triethylamine.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid p-chloroanilide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid p-chloroanilide involves its interaction with molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid: Lacks the p-chloroanilide group but shares similar core structure and properties.
Beta-(p-chlorobenzoyl)propionic acid p-chloroanilide: Lacks the aziridine ring but has comparable chemical reactivity.
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid methyl ester: Contains a methyl ester group instead of the p-chloroanilide, offering different reactivity and applications.
Uniqueness
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid p-chloroanilide is unique due to its combination of an aziridine ring, p-chlorobenzoyl group, and p-chloroanilide moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
116356-06-0 |
|---|---|
Fórmula molecular |
C18H16Cl2N2O2 |
Peso molecular |
363.2 g/mol |
Nombre IUPAC |
2-(aziridin-1-yl)-N,4-bis(4-chlorophenyl)-4-oxobutanamide |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-13-3-1-12(2-4-13)17(23)11-16(22-9-10-22)18(24)21-15-7-5-14(20)6-8-15/h1-8,16H,9-11H2,(H,21,24) |
Clave InChI |
JNRAPYYEFYIKRM-UHFFFAOYSA-N |
SMILES canónico |
C1CN1C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


